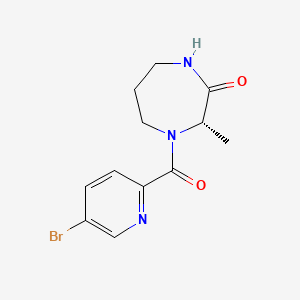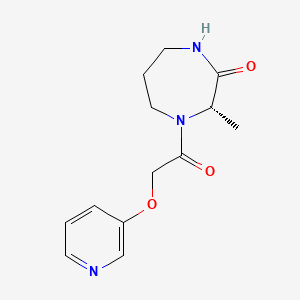![molecular formula C14H22N4O2 B7352282 (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been used extensively in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
作用机制
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 acts as a selective antagonist of the benzodiazepine receptor, which is a key component of the GABA-A receptor complex. The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. Benzodiazepines enhance the activity of the GABA-A receptor by binding to a specific site on the benzodiazepine receptor. This compound 15-4513 blocks the activity of benzodiazepines by binding to this same site on the benzodiazepine receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines. It has also been shown to block the effects of ethanol on the GABA-A receptor. This compound 15-4513 has been used to study the role of benzodiazepines in the regulation of GABA-A receptor function and the development of tolerance to benzodiazepines.
实验室实验的优点和局限性
The use of (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 in scientific research has several advantages. It allows researchers to study the effects of GABA-A receptor activation in the absence of benzodiazepine activity, which can be difficult to achieve with other compounds. This compound 15-4513 is also highly selective for the benzodiazepine receptor, which reduces the risk of off-target effects. However, one limitation of this compound 15-4513 is that it is not a clinically relevant compound, and its effects may not accurately reflect the effects of benzodiazepines in vivo.
未来方向
There are several potential future directions for research on (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective benzodiazepine receptor antagonists that can be used to study the effects of specific benzodiazepines on the GABA-A receptor. Another area of interest is the use of this compound 15-4513 in the development of new treatments for benzodiazepine addiction and withdrawal. Finally, this compound 15-4513 may be useful in the development of new drugs that target the GABA-A receptor for the treatment of anxiety, insomnia, and other disorders.
合成方法
The synthesis of (3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 involves the reaction of 2-methylimidazole with 4-chlorobutyryl chloride to form 4-(2-methylimidazol-1-yl)butyryl chloride. This intermediate is then reacted with 3-methyl-1,4-diazepin-2-one in the presence of a base to form this compound 15-4513.
科学研究应用
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 has been used extensively in scientific research to study the mechanism of action of benzodiazepines. It is a selective antagonist of the benzodiazepine receptor, which is a key component of the GABA-A receptor complex. By blocking the action of benzodiazepines on this receptor, this compound 15-4513 has allowed researchers to study the effects of GABA-A receptor activation in the absence of benzodiazepine activity.
属性
IUPAC Name |
(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11-14(20)16-6-4-9-18(11)13(19)5-3-8-17-10-7-15-12(17)2/h7,10-11H,3-6,8-9H2,1-2H3,(H,16,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAOQJDDOVUOG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)

